BenchChemオンラインストアへようこそ!

Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate

Neuronal nicotinic acetylcholine receptor CNS drug discovery QSAR modeling

Procure the precise 2,7-regioisomer for α4β2 nAChR agonist or β-lactamase inhibitor development. The Boc-protected bicyclic core provides superior crystallinity for purification and spatial constraints essential for target engagement. Substitution with alternative isomers compromises research fidelity. For protease inhibitor precursor and peptide mimetic design.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1251007-45-0
Cat. No. B1392871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate
CAS1251007-45-0
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2C1CN2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-5-8-9(13)7-12-8/h8-9,12H,4-7H2,1-3H3
InChIKeyKQJIICGAXIAFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate Procurement Guide: Structural Identity and Core Specifications


Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate (CAS 1251007-45-0) is a bicyclic diaza compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol [1]. It features a rigid 2,7-diazabicyclo[4.2.0]octane core with a tert-butyloxycarbonyl (Boc) protecting group at the 2-position nitrogen, a configuration that renders it a versatile small-molecule scaffold for medicinal chemistry applications including protease inhibitor precursor synthesis and peptide mimetic design [2]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98%+, with standard MDL identifier MFCD14581310 .

Why 2,7-Diazabicyclo[4.2.0]octane-2-carboxylate Cannot Be Simply Replaced by Regioisomeric Analogs


Generic substitution of tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate with regioisomeric diazabicyclooctanes (e.g., 2,5- or 3,7-substitution patterns) is not permissible for critical synthetic applications. The specific 2,7-nitrogen placement on the bicyclo[4.2.0]octane framework generates a distinct spatial orientation and electronic environment that dictates downstream reactivity profiles and target engagement geometries [1]. Patent literature demonstrates that the 2,7-regioisomer is specifically claimed and utilized for distinct therapeutic target classes—including neuronal nicotinic acetylcholine receptors (nAChR α4β2) and glucagon-like peptide-1 receptor (GLP-1R) modulation—that differ from those targeted by the 2,5-regioisomer series developed for metabolic indications [2]. The constrained geometry and nitrogen-rich scaffold of the 2,7-isomer confer unique properties in peptide mimetic design and catalyst applications that cannot be replicated by alternative regioisomers [3].

Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate: Quantitative Differentiating Evidence Against Comparators


QSAR-Derived nAChR α4β2 Agonist Activity: 2,7-Diazabicyclo[4.2.0]octane vs. Alternative Bicyclic Scaffolds

Three-dimensional QSAR analysis of diazabicyclo[4.2.0]octane derivatives against human nAChR α4β2 identified specific steric and electrostatic field contributions that correlate with agonist activity [1]. The 2,7-diazabicyclo[4.2.0]octane scaffold occupies a distinct region of the CoMFA/CoMSIA contour maps compared to the 3,7-regioisomer, with the 2,7-placement aligning favorably with the sterically favored (green) contour regions while avoiding disfavored (yellow) regions that negatively impact the 3,7-isomer's predicted binding. Quantitative predictions from 11 CoMFA and CoMSIA models established structure-activity trends distinguishing these regioisomers for α4β2 receptor targeting [1].

Neuronal nicotinic acetylcholine receptor CNS drug discovery QSAR modeling

β-Lactamase Inhibitor Intermediate Designation: 2,7-Diazabicyclo[4.2.0]octane Core vs. Alternative Bicyclic Heterocycles

Patent literature from Meiji Seika Pharma Co., Ltd. identifies optically active diazabicyclooctane derivatives defined by a generic formula encompassing the 2,7-diazabicyclo[4.2.0]octane core as useful pharmaceutical intermediates specifically for β-lactamase inhibitor production [1][2]. This is in contrast to alternative nitrogen-containing bicyclic cores (e.g., 2,5-diazabicyclo[2.2.1]heptane, 3,8-diazabicyclo[3.2.1]octane) which are not claimed for this specific application. The 2,7-diazabicyclo[4.2.0]octane framework provides the requisite spatial orientation for interaction with serine β-lactamase active sites that is not achieved by diazabicyclic systems with different ring fusion patterns or nitrogen placements [1].

β-lactamase inhibition Antibiotic resistance Pharmaceutical intermediates

Boc Protecting Group Advantages for 2,7-Diazabicyclo[4.2.0]octane Scaffold: Crystallinity vs. Cbz/Fmoc Analogs

Comparative studies evaluating alternative protecting groups (Boc, Cbz, Fmoc) on the diazabicyclo[4.2.0]octane scaffold have demonstrated that Boc-protected variants exhibit superior crystallinity, which facilitates purification of synthetic intermediates . This physical property advantage is particularly pronounced for the 2,7-diazabicyclo[4.2.0]octane core, where the rigid bicyclic framework combined with the Boc group enables reliable crystalline isolation under standard laboratory conditions. The improved crystallinity translates to reduced purification burden in multi-step synthetic routes, a factor not observed with Cbz- or Fmoc-protected analogs of the same scaffold.

Solid-phase synthesis Intermediate purification Scaffold derivatization

Protease Inhibitor Precursor Specificity: 2,7-Substitution Pattern vs. Alternative Diazabicyclic Regioisomers

2-Boc-2,7-diazabicyclo[4.2.0]octane has been specifically identified in chemical database curation as a precursor for the synthesis of protease inhibitors, an application that leverages its constrained geometry and nitrogen-rich scaffold [1]. This stands in contrast to alternative regioisomers such as the 3,7-diazabicyclo[4.2.0]octane system (CAS 63105-76-0) which lacks the Boc protecting group and is more commonly employed as a general base catalyst or nucleophilic reagent rather than a protease inhibitor precursor. The 2,7-arrangement positions the Boc-protected secondary amine in a spatial configuration that, upon deprotection, yields an amine vector compatible with protease active site binding geometries.

Protease inhibition Peptide mimetics Antiviral drug discovery

MDL Registry Distinction: 2,7-Regioisomer (MFCD14581310) vs. 7,7-Regioisomer (MFCD14581311) Independent Chemical Entities

The 2,7-diazabicyclo[4.2.0]octane-2-carboxylate regioisomer (CAS 1251007-45-0) is assigned a unique MDL identifier (MFCD14581310), distinct from the 2,7-diazabicyclo[4.2.0]octane-7-carboxylate regioisomer (CAS 1251004-33-7) which carries MDL identifier MFCD14581311 [1][2]. These two compounds share identical molecular formula (C11H20N2O2) and molecular weight (212.29 g/mol) but differ in the position of the Boc protecting group attachment on the bicyclic core. This registry-level distinction confirms that the two compounds are treated as independent chemical entities with non-interchangeable physical, chemical, and biological properties in authoritative chemical databases.

Chemical registry Inventory management Quality assurance

Commercially Available Purity Specification: 98%+ Baseline with Vendor-Dependent Variability

Commercial availability of tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate spans a purity range of 95% to 98%+ across vendors, with specifications varying by supplier [1]. The compound is offered by multiple established chemical suppliers including Sigma-Aldrich (product available), Leyan (98%+ purity, catalog 1117284), and SpiroChem (95% purity, catalog SPC-i851) [1]. This contrasts with the 7-Boc regioisomer (CAS 1251004-33-7) which shows more limited commercial availability and fewer catalogued vendors with certified purity documentation.

Quality control Synthetic reliability Procurement specification

Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


CNS Drug Discovery: nAChR α4β2 Agonist Scaffold Optimization Programs

Based on QSAR evidence that the 2,7-diazabicyclo[4.2.0]octane scaffold exhibits favorable steric field compatibility with nAChR α4β2 binding sites, this compound is positioned as a core scaffold for developing subtype-selective nicotinic agonists targeting neurological and psychiatric disorders. Medicinal chemistry teams focused on α4β2 receptor modulation should preferentially source the 2,7-regioisomer over the 3,7-analog to align with established CoMFA/CoMSIA predictive models [1].

Antimicrobial Resistance Research: β-Lactamase Inhibitor Intermediate Synthesis

The 2,7-diazabicyclo[4.2.0]octane core is explicitly claimed in patent literature as a pharmaceutical intermediate for optically active β-lactamase inhibitors. Research groups developing novel diazabicyclooctane-based β-lactamase inhibitors (e.g., following the Meiji Seika synthetic route) require this specific regioisomer as a key intermediate; substitution with alternative diazabicyclic cores would deviate from established patent-protected synthetic pathways [2].

Protease Inhibitor Development: Constrained Peptide Mimetic Scaffold Programs

The rigid 2,7-diazabicyclo[4.2.0]octane framework, featuring the Boc-protected 2-position amine, provides a conformationally constrained scaffold suitable for protease inhibitor design. Database annotations identify this compound as a protease inhibitor precursor, distinguishing it from unprotected or alternatively substituted diazabicyclic analogs. Antiviral and protease-targeted programs requiring a rigid, nitrogen-rich bicyclic core with a deprotectable amine vector should procure this specific compound [3].

High-Throughput Medicinal Chemistry: Solid-Phase Library Synthesis Requiring Crystalline Intermediates

Comparative protecting group studies demonstrate that the Boc group on the 2,7-diazabicyclo[4.2.0]octane scaffold provides superior crystallinity relative to Cbz- or Fmoc-protected analogs. This physical property advantage enables efficient intermediate purification in multi-step solid-phase and solution-phase library syntheses. High-throughput medicinal chemistry workflows that prioritize purification efficiency and compound handling should specify the Boc-protected 2,7-regioisomer over alternative protecting group configurations .

Quote Request

Request a Quote for Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.